4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a 1H-pyrazol-1-yl group at the 4-position and an N-((2-(thiophen-2-yl)pyridin-4-yl)methyl) moiety. Its structure integrates heterocyclic elements (pyrazole, thiophene, pyridine) known to enhance pharmacological properties such as solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,17-6-4-16(5-7-17)23-11-2-9-21-23)22-14-15-8-10-20-18(13-15)19-3-1-12-26-19/h1-13,22H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHAUGBKFXDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring can be synthesized through a cyclization reaction.
Synthesis of the Thiophene-Substituted Pyridine: This can be achieved via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated pyridine derivative.
Formation of the Benzenesulfonamide: The benzenesulfonamide moiety can be introduced by reacting a sulfonyl chloride with an amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can be used to study enzyme inhibition, receptor binding, and other biochemical interactions. Its structure suggests potential as a ligand for various biological targets.
Medicine
Medically, this compound may be investigated for its potential therapeutic effects. Its ability to interact with specific biological pathways makes it a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Core Structural Features
The benzenesulfonamide scaffold is a common feature in medicinal chemistry due to its versatility in drug design. Below is a comparison of substituents and biological implications:
Physicochemical Properties
- Solubility : The pyridine-thiophene group in the target compound may improve water solubility compared to benzo[d]thiazole derivatives (e.g., Compound 85) due to increased polarity.
- Melting Points : Analogous sulfonamides (e.g., Example 53 in ) exhibit melting points of 175–178°C, suggesting similar thermal stability for the target compound .
- NMR Profiles : 1H NMR data for Compound 85 (δ 7.8–8.2 ppm for aromatic protons) differ from the target compound due to the pyridine-thiophene moiety, which would introduce distinct deshielding effects .
Biological Activity
The compound 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a member of a class of compounds that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C19H16N4O2S
- Molecular Weight : 396.5 g/mol
- IUPAC Name : 4-pyrazol-1-yl-N-[(2-thiophen-2-yl)pyridin-4-yl]benzenesulfonamide
The compound features a pyrazole ring, a thiophene moiety, and a benzenesulfonamide group, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole and thiophene exhibit significant antimicrobial properties. For instance, compounds similar to 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide have shown activity against various bacterial strains, including resistant strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(1H-pyrazol-1-yl) derivative | Staphylococcus aureus | 32 µg/mL |
| 4-(1H-pyrazol-1-yl) derivative | E. coli | 16 µg/mL |
| 4-(1H-pyrazol-1-yl) derivative | Pseudomonas aeruginosa | 64 µg/mL |
Antileishmanial Activity
A notable study explored the antileishmanial profile of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives. The results indicated that certain derivatives exhibited potent activity against Leishmania infantum and Leishmania amazonensis, with IC50 values comparable to established treatments like pentamidine but with reduced cytotoxicity toward mammalian cells.
Table 2: Antileishmanial Activity of Selected Compounds
| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |
|---|---|---|
| Compound 3b | 0.059 | 0.070 |
| Compound 3e | 0.065 | 0.072 |
The mechanism of action for this class of compounds often involves interaction with specific molecular targets such as enzymes or receptors associated with pathogen survival or replication. For example, the sulfonamide group may inhibit folate synthesis in bacteria, while the pyrazole ring could interact with protein targets in parasitic organisms.
Study on Cytotoxicity and Selectivity
In a comparative analysis involving various pyrazole derivatives, researchers found that certain modifications to the compound structure led to enhanced selectivity for cancer cell lines over normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications in the electronic properties and lipophilicity of the compound significantly influenced its biological activity. For instance, increasing hydrophobicity was linked to improved cell membrane permeability, enhancing efficacy against intracellular pathogens.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide?
- Methodological Answer : Synthesis optimization involves controlling reaction temperature (typically 60–100°C), solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity), and stoichiometric ratios of intermediates. Thin Layer Chromatography (TLC) is used to monitor reaction progress, while purification via column chromatography or recrystallization ensures high purity . Post-synthesis, spectroscopic techniques (¹H/¹³C NMR, IR, MS) confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons from pyrazole and thiophene rings at δ 7.0–8.5 ppm). ¹³C NMR confirms carbon backbone connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±1 ppm accuracy) and detects fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (sulfonamide S-N) confirm functional groups .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodological Answer : Common impurities include unreacted sulfonyl chloride intermediates or byproducts from side reactions (e.g., over-alkylation). Strategies:
- Chromatographic Purification : Gradient elution in HPLC or flash chromatography removes polar/non-polar impurities .
- Recrystallization : Solvent mixtures (e.g., ethanol/water) selectively crystallize the target compound .
- Quantitative NMR (qNMR) : Quantifies impurity levels using internal standards .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
- Variation of Substituents : Compare analogs with modified pyrazole/thiophene substituents (e.g., electron-withdrawing vs. donating groups) .
- Biological Assays : High-throughput screening against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) quantifies IC₅₀ values. For example, replace the thiophene ring with furan to assess π-π stacking effects .
- Data Table :
| Substituent Modification | Bioactivity (IC₅₀, nM) | Target |
|---|---|---|
| Thiophene → Furan | 15.2 ± 1.3 | Kinase X |
| Pyrazole → Triazole | 42.7 ± 2.1 | GPCR Y |
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NOE correlations in NMR) may arise from conformational flexibility or tautomerism. Use:
- 2D NMR Techniques : HSQC and HMBC clarify through-bond correlations; ROESY identifies spatial proximities .
- X-ray Crystallography : Resolves absolute configuration and confirms sulfonamide geometry .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonamide group’s LUMO suggests susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., solvation free energy in DMSO) .
Q. How to assess selectivity in enzyme inhibition assays?
- Methodological Answer :
- Panel Screening : Test the compound against a panel of structurally similar enzymes (e.g., COX-1 vs. COX-2) .
- Kinetic Analysis : Determine inhibition constants (Kᵢ) and mechanism (competitive/non-competitive) using Lineweaver-Burk plots .
- Crystallographic Studies : Co-crystallize the compound with the enzyme to identify binding motifs (e.g., hydrogen bonds with catalytic residues) .
Q. What strategies improve bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Modify sulfonamide to a methyl ester for enhanced membrane permeability, with in vivo esterase activation .
- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to increase aqueous solubility .
- Pharmacokinetic Profiling : Measure AUC and Cₘₐₓ in rodent models to correlate structural modifications with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
